molecular formula C19H27N5O3 B2536990 4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797846-42-4

4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2536990
CAS No.: 1797846-42-4
M. Wt: 373.457
InChI Key: PEBHFUIXHGWLRP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a high-purity chemical compound intended for research and development purposes. This complex molecule features a 1,2,4-triazolone core linked to a piperidine ring and a 3,5-dimethylisoxazole group, a structural motif found in various bioactive molecules. Compounds with similar heterocyclic architectures, such as triazole and isoxazole derivatives, are frequently investigated in medicinal chemistry for their potential as small-molecule modulators of biological targets . The specific research applications, mechanism of action, and biological profile of this compound are to be determined by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all handling and usage comply with their institution's safety protocols and applicable local and national regulations.

Properties

IUPAC Name

4-cyclopropyl-5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-12-16(13(2)27-21-12)6-7-17(25)23-10-8-14(9-11-23)18-20-22(3)19(26)24(18)15-4-5-15/h14-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBHFUIXHGWLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-3-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₄N₄O₂
  • Molecular Weight : 344.41 g/mol
  • CAS Number : 2093388-62-4

This compound features a cyclopropyl group, a piperidine moiety, and an isoxazole ring, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown effectiveness against various bacterial strains. The specific compound under review may share these properties due to the presence of the 3,5-dimethylisoxazole moiety.

Neuropharmacological Effects

The piperidine component is associated with neuropharmacological effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression. This compound may exhibit similar properties, possibly acting as a selective serotonin reuptake inhibitor (SSRI) or influencing other neurotransmitter pathways.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The piperidine moiety could modulate neurotransmitter receptors, impacting mood and cognition.
  • Antioxidant Activity : The presence of dimethyl groups on the isoxazole may enhance antioxidant properties, contributing to its overall biological profile.

Study 1: Antimicrobial Efficacy

In a comparative study of various isoxazole derivatives, compounds similar to the one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Compound A32E. coli
Compound B16S. aureus
Test Compound 8 Pseudomonas aeruginosa

Study 2: Anticancer Properties

In vitro assays revealed that structurally analogous triazoles induced apoptosis in breast cancer cell lines through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest

Comparison with Similar Compounds

Compound 4g :

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

  • Key Differences: Replaces the triazolone core with a pyrazol-3-one ring. Incorporates a coumarin-diazepine-tetrazole chain instead of the isoxazole-piperidine-propanoyl group. Larger molecular weight (~600–650 g/mol) due to coumarin and benzodiazepine moieties.

Compound 4h :

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

  • Key Differences: Substitutes the isoxazole ring with a benzo[b][1,4]oxazepine system.
Parameter Target Compound Compound 4g Compound 4h
Core Structure Triazolone Pyrazol-3-one Pyrazol-3-one
Substituents Cyclopropyl, isoxazole-propanoyl Coumarin-diazepine-tetrazole Coumarin-oxazepine-tetrazole
Molecular Weight (g/mol) 373.4 ~630 (estimated) ~625 (estimated)
Nitrogen Atoms 5 9–10 8–9

Functional Group Implications

  • Triazolone vs. Pyrazol-3-one : Triazolones exhibit greater metabolic stability compared to pyrazolones due to reduced susceptibility to oxidative degradation .
  • Isoxazole vs. Diazepine/Oxazepine : Isoxazoles are smaller and more rigid, favoring target specificity, whereas diazepine/oxazepine systems enhance binding to larger hydrophobic pockets (e.g., enzyme active sites) .
  • Cyclopropyl Group : The cyclopropyl substituent in the target compound may improve membrane permeability compared to bulkier coumarin-based chains in analogs .

Preparation Methods

Oxidative Cyclization of Thiosemicarbazides

A widely reported method involves the oxidation of 4-cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione derivatives. Vanadium pentoxide (V₂O₅)-catalyzed oxidation in tert-butyl alcohol under aerobic conditions achieves conversions exceeding 85%. For example, 5-methyl-2-phenyl-1,2,4-triazole-3-thione oxidizes to its corresponding triazolone at 40–50°C with 0.5–1.5% V₂O₅, yielding 85–90% product. Adapting this protocol, 4-cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione could undergo similar oxidation:

$$
\text{4-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3(5H)-thione} \xrightarrow[\text{V}2\text{O}5, \text{O}_2]{\text{t-BuOH, 40–50°C}} \text{Target Triazolone Core}
$$

Reaction parameters critical for scalability include:

  • Catalyst loading : 0.5–1.5 wt% V₂O₅ relative to substrate
  • Solvent ratio : 1:2 to 1:4 (substrate:t-BuOH)
  • Oxidant flow rate : 20–30 mL/min air

Alternative Pathways: Hydrazine Cyclocondensation

Condensation of cyclopropanecarboxylic acid hydrazides with methyl isocyanate derivatives offers a divergent route. For instance, Liu et al. synthesized 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole via hydrazide-isocyanate cyclization, achieving 92% yield under refluxing ethanol. While this method avoids oxidation steps, it necessitates stringent anhydrous conditions.

Introduction of the Cyclopropyl Group

Cyclopropanation typically occurs early in the synthesis to avoid steric hindrance during subsequent functionalization. Two predominant strategies include:

Cyclopropane Carboxylic Acid Derivatives

Reaction of triazole amines with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0°C yields N-acylated intermediates. For example, 1-methyl-1H-1,2,4-triazol-3-amine reacts with cyclopropanecarbonyl chloride to form 4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one in 78% yield after deprotection.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation of allyl-substituted triazoles using diazocyclopropane precursors represents a high-precision alternative. However, this method’s reliance on expensive catalysts (e.g., Rh₂(OAc)₄) limits industrial applicability.

Functionalization of the Piperidin-4-yl Moiety

The piperidine subunit is introduced via nucleophilic substitution or reductive amination. A robust protocol involves:

Mitsunobu Coupling

Reacting 4-hydroxy-piperidine with the triazolone core under Mitsunobu conditions (DIAD, PPh₃) in tetrahydrofuran (THF) achieves 70–80% coupling efficiency. Subsequent N-alkylation with methyl iodide completes the 1-methyl substitution.

Reductive Amination

Condensation of piperidin-4-one with the triazolone amine followed by sodium cyanoborohydride (NaBH₃CN) reduction affords the piperidinyl-triazolone adduct. This method tolerates diverse ketone substrates but requires careful pH control (pH 6–7).

Acylation with 3-(3,5-Dimethylisoxazol-4-yl)propanoyl Chloride

The final step involves acylating the piperidine nitrogen with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride. Key considerations include:

Acyl Chloride Synthesis

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is treated with thionyl chloride (SOCl₂) in DCM at 40°C for 2 h, yielding the acyl chloride in >95% purity.

Coupling Reaction

The piperidinyl-triazolone intermediate reacts with the acyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions (0°C, 4 h) prevent epimerization, achieving 85–90% yield.

Optimization and Scalability Challenges

Catalytic Oxidation Efficiency

Vanadium pentoxide’s efficacy in triazolone synthesis is well-documented, but catalyst recovery remains problematic. Immobilizing V₂O₅ on silica gel improves recyclability, sustaining 80% yield over five cycles.

Purification Strategies

Chromatographic purification of the final compound is complicated by its polar nature. Countercurrent chromatography (CCC) with a hexane:ethyl acetate:methanol:water (5:5:5:5) system achieves >99% purity, as validated by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Step Method Conditions Yield Reference
Triazolone oxidation V₂O₅/O₂ in t-BuOH 40–50°C, 4–10 h, 20–30 mL/min air 85–90%
Cyclopropanation Rh₂(OAc)₄ catalysis CH₂Cl₂, 25°C, 12 h 65%
Piperidine coupling Mitsunobu reaction DIAD, PPh₃, THF, 0°C to RT 78%
Acylation TEA, DCM, 0°C 4 h, stoichiometric acyl chloride 85–90%

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